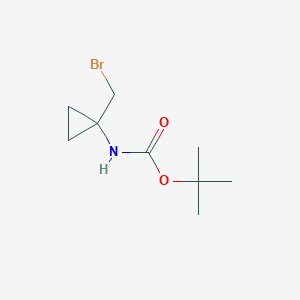

N-Boc-1-(bromomethyl)cyclopropanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSNJVSPVAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624799 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-49-0 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-1-(bromomethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-1-(bromomethyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key quantitative data, presented in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the amino group of a suitable precursor, followed by the bromination of the hydroxymethyl group. A common and efficient route starts from 1,1-cyclopropanedimethanol, proceeding through the key intermediate, N-Boc-1-(hydroxymethyl)cyclopropanamine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-1-(hydroxymethyl)cyclopropanamine

The synthesis of the key intermediate, N-Boc-1-(hydroxymethyl)cyclopropanamine, starts from the commercially available 1,1-cyclopropanedimethanol. The procedure involves a three-step sequence that can often be performed as a one-pot synthesis, culminating in the Boc protection of the resulting amino alcohol.

Step 1: Conversion of 1,1-Cyclopropanedimethanol to 1-(Aminomethyl)cyclopropan-1-ol

This conversion involves the selective functionalization of one of the hydroxyl groups, followed by conversion to an amine. A typical route includes mesylation, followed by azide substitution and subsequent reduction.

Step 2: Boc Protection of 1-(Aminomethyl)cyclopropan-1-ol

The crude 1-(aminomethyl)cyclopropan-1-ol is then protected with a tert-butoxycarbonyl (Boc) group.

Experimental Procedure:

To a solution of 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water, is added a base (e.g., triethylamine or sodium bicarbonate, 1.5-2.0 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-1-(hydroxymethyl)cyclopropanamine.

Synthesis of this compound

The final step is the bromination of the primary alcohol of N-Boc-1-(hydroxymethyl)cyclopropanamine. A mild and efficient method for this transformation is the Appel reaction, which utilizes carbon tetrabromide and triphenylphosphine.[1]

Experimental Procedure:

To a solution of N-Boc-1-(hydroxymethyl)cyclopropanamine (1.0 eq) and carbon tetrabromide (1.5 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, is added triphenylphosphine (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the precipitated triphenylphosphine oxide. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound.[1]

References

characterization of N-Boc-1-(bromomethyl)cyclopropanamine

An In-depth Technical Guide to the Characterization of N-Boc-1-(bromomethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tert-butyl (1-(bromomethyl)cyclopropyl)carbamate, is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, combining a reactive bromomethyl group with a protected amine on a strained cyclopropane scaffold, makes it an important intermediate for introducing the 1-amino-1-methylcyclopropane motif into drug candidates. The cyclopropane ring can impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties, making it a desirable feature in modern drug design.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed characterization protocols for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is typically a solid at room temperature and requires refrigerated storage to maintain its stability.[3][4] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 387845-49-0 | [3][5][6] |

| Molecular Formula | C₉H₁₆BrNO₂ | [5][6][7] |

| Molecular Weight | 250.13 g/mol | [5][6][7] |

| Appearance | Solid | [3][4] |

| Boiling Point | 304 °C at 760 mmHg | [3][4] |

| Purity | ≥97% (Typical) | [3] |

| Storage Temp. | 2-8 °C, Sealed in dry conditions | [3][4] |

| Density | 1.35 g/cm³ (Predicted) | [4] |

| InChI Key | BESSNJVSPVAKNI-UHFFFAOYSA-N | [3][7] |

Synthesis and Purification

While various proprietary methods exist, a common and logical synthetic route involves the bromination of the corresponding alcohol, N-Boc-1-amino-cyclopropanemethanol (CAS 107017-73-2).[8] The alcohol precursor is readily available and can be converted to the target bromide using standard brominating agents.

Experimental Protocol: Synthesis

Reaction: Conversion of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to tert-butyl (1-(bromomethyl)cyclopropyl)carbamate.

Reagents and Materials:

-

tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes), is used.

-

Fractions containing the desired product (identified by TLC) are combined and concentrated under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Methods and Data

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the protocols and expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire spectrum with 16-32 scans. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS, 0.00 ppm).

-

¹³C NMR: Acquire proton-decoupled spectrum with 1024-2048 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Expected NMR Data:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.01 | br s | 1H | -NH - |

| ~3.45 | s | 2H | -CH₂ -Br |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ~0.95 | m | 2H | cyclopropyl -CH₂ - |

| ~0.85 | m | 2H | cyclopropyl -CH₂ - |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.8 | Carbonyl C=O |

| ~79.5 | Quaternary C (CH₃)₃ |

| ~41.2 | Quaternary cyclopropyl C -NHBoc |

| ~38.5 | C H₂-Br |

| ~28.4 | -C(C H₃)₃ |

| ~16.0 | cyclopropyl -C H₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (Carbamate) |

| ~2975 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate Carbonyl) |

| ~1510 | Strong | N-H Bend / C-N Stretch |

| ~1165 | Strong | C-O Stretch (Carbamate) |

| ~650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile.

-

Ionization Mode: Positive ESI mode is typically used to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Expected Mass Spectrometry Data: The mass spectrum is expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z (Predicted) | Ion | Notes |

| 250.0 / 252.0 | [M]⁺ | Molecular ion (less common in ESI) |

| 251.0 / 253.0 | [M+H]⁺ | Protonated molecule, showing 1:1 bromine isotope pattern |

| 273.0 / 275.0 | [M+Na]⁺ | Sodium adduct, showing 1:1 bromine isotope pattern |

| 194.1 / 196.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 150.1 / 152.1 | [M+H - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) |

| 171.1 | [M - Br]⁺ | Loss of the bromine atom |

Characterization Workflow Diagram

Caption: Standard workflow for the structural characterization of the title compound.

Applications in Drug Discovery

This compound serves as a versatile intermediate. The Boc-protected amine is stable to many reaction conditions, allowing for nucleophilic substitution at the bromomethyl position. Subsequent deprotection of the Boc group unmasks the primary amine, which can then be used for further derivatization, such as amide bond formation or reductive amination. This dual functionality allows for the rapid generation of diverse compound libraries built around the aminocyclopropane core.

Role as a Synthetic Building Block

Caption: Logical flow of the compound's use as a versatile chemical building block.

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

| Hazard Information | Details |

| Pictogram | GHS07 (Harmful)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3] |

References

- 1. nbinno.com [nbinno.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate | 387845-49-0 [sigmaaldrich.com]

- 4. Tert-Butyl 1-(bromomethyl)cyclopropyl Carbamate CAS 387845-49-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 387845-49-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. tert-Butyl 1-(bromomethyl)cyclopropyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. N-BOC-1-AMINO-CYCLOPROPANEMETHANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to N-Boc-1-(bromomethyl)cyclopropanamine (CAS 387845-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-Boc-1-(bromomethyl)cyclopropanamine, a valuable building block in medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided.

Core Properties

This compound, with the CAS number 387845-49-0, is a bifunctional molecule incorporating a reactive bromomethyl group and a Boc-protected amine on a cyclopropane scaffold. This unique combination of features makes it a versatile reagent for introducing the 1-amino-1-methylcyclopropane moiety into more complex molecules, a common motif in pharmacologically active compounds.

| Property | Value | Source |

| CAS Number | 387845-49-0 | [1] |

| Molecular Formula | C₉H₁₆BrNO₂ | [2] |

| Molecular Weight | 250.13 g/mol | [2] |

| IUPAC Name | tert-butyl (1-(bromomethyl)cyclopropyl)carbamate | |

| Physical Form | Solid | |

| Boiling Point | 304 °C at 760 mmHg | |

| Storage Temperature | 4°C | |

| Purity | ≥97% | [2] |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 1-(aminomethyl)cyclopropan-1-ol. The first step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the hydroxyl group.

Logical Synthesis Workflow

Caption: A two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (Boc Protection)

This procedure is based on standard Boc protection of primary amines.

-

Materials: 1-(aminomethyl)cyclopropan-1-ol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) in THF in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

-

Step 2: Synthesis of this compound (Bromination)

This procedure outlines the bromination of the primary alcohol.

-

Materials: tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.

-

Add carbon tetrabromide (1.5 eq) to the solution.

-

Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | * δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), ~3.50 (s, 2H, CH₂Br), ~0.8-1.2 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR | * δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~40 (C-NHBoc), ~35 (CH₂Br), ~28 (C(CH₃)₃), ~15 (cyclopropyl CH₂) |

| IR (cm⁻¹) | * ~3350 (N-H stretch), ~2980, 2930 (C-H stretch), ~1710 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch), ~650 (C-Br stretch) |

| Mass Spec (m/z) | * [M+H]⁺: 250/252 (presence of Br isotopes), [M-Boc+H]⁺: 150/152 |

Applications in Drug Discovery

This compound serves as a key building block for the introduction of a constrained aminomethylcyclopropyl moiety in the synthesis of complex organic molecules, particularly in the field of drug discovery. The cyclopropane ring provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Role as a Synthetic Intermediate

The primary application of this compound is as an electrophilic building block. The bromomethyl group is a good leaving group, susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and carbanions. The Boc-protected amine allows for the selective reaction at the bromomethyl position, with the amine being deprotected in a subsequent step to allow for further functionalization.

Potential Therapeutic Areas

Cyclopropane-containing compounds have been investigated in a wide range of therapeutic areas. The incorporation of the aminomethylcyclopropyl group can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. While specific examples for this compound are not extensively documented in publicly available literature, building blocks of this nature are commonly employed in the synthesis of:

-

Enzyme Inhibitors: The rigid cyclopropane scaffold can help to position functional groups in the active site of an enzyme with high precision. For instance, similar structures are used in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[3][4][5][6][7]

-

Novel Antibiotics: The introduction of unique structural motifs is a key strategy in the development of new antibiotics to overcome resistance.[8][9][10]

-

Spirocyclic Compounds: This building block can be utilized in the synthesis of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their three-dimensional nature.[11][12]

Illustrative Reaction Scheme

Caption: General reaction pathway for utilizing the target compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features allow for the introduction of a conformationally constrained aminomethylcyclopropyl moiety into target molecules. While detailed experimental and application data for this specific compound remains somewhat limited in the public domain, its utility can be inferred from the well-established chemistry of its functional groups and the growing importance of cyclopropane-containing scaffolds in drug discovery. This guide provides a foundational understanding for researchers and scientists looking to incorporate this promising building block into their synthetic strategies.

References

- 1. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel antibacterials | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of N-Boc-1-(bromomethyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Boc-1-(bromomethyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound. This guide includes predicted and typical spectroscopic data based on the analysis of its functional groups, detailed experimental protocols for acquiring this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This data is a combination of predicted values based on its chemical structure and typical values observed for similar N-Boc protected amines and brominated cyclopropane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Broad Singlet | 1H | N-H |

| ~3.4 - 3.6 | Singlet | 2H | -CH₂Br |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 156 | C=O (Boc) |

| ~79 - 80 | -C (CH₃)₃ (Boc) |

| ~38 - 40 | -C H₂Br |

| ~35 - 37 | Quaternary Cyclopropyl Carbon |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~15 - 17 | Cyclopropyl -C H₂- |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2975 - 2930 | Strong | C-H Stretch (Aliphatic) |

| ~1680 - 1720 | Strong | C=O Stretch (Amide I) |

| ~1510 - 1540 | Medium | N-H Bend (Amide II) |

| ~1160 - 1170 | Strong | C-O Stretch (Boc) |

| ~600 - 700 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected m/z values)

| m/z | Ion | Notes |

| 250/252 | [M+H]⁺ | Molecular ion peak (isotopic pattern due to Br) |

| 194/196 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 171 | [M+H - Br]⁺ | Loss of bromine radical |

| 150 | [M+H - Boc]⁺ | Loss of the Boc group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent (e.g., Nitrogen at 5-10 L/min and 200-300 °C).

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire the full scan mass spectrum. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion of interest.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

physical and chemical properties of tert-butyl (1-(bromomethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate is a key synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive bromomethyl group, a strained cyclopropyl ring, and a protective tert-butoxycarbonyl (Boc) group, makes it a valuable building block for introducing the 1-aminocyclopropylmethyl moiety into more complex molecules. The cyclopropyl group is a desirable motif in drug design as it can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with inferred experimental protocols and potential applications.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (1-(bromomethyl)cyclopropyl)carbamate are summarized in the tables below. Data is compiled from various chemical suppliers and databases.

General Properties

| Property | Value | Reference |

| CAS Number | 387845-49-0 | [1][2] |

| Molecular Formula | C₉H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 250.13 g/mol | [3][4] |

| IUPAC Name | tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate | [1] |

| Synonyms | N-Boc-1-(bromomethyl)cyclopropanamine, (1-Bromomethylcyclopropyl)carbamic acid tert-butyl ester | [2][5] |

| Physical Form | Solid | [1][2] |

| Purity | Typically ≥97% | [1] |

Tabulated Physical Data

| Property | Value | Reference |

| Boiling Point | 304 °C at 760 mmHg | [1][2] |

| Density | 1.35 g/cm³ | [2] |

| Flash Point | 138 °C | [2] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][2] |

Note: A specific melting point for this compound is not consistently reported in publicly available literature.

Solubility

Specific solubility data in various organic solvents is not extensively documented. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in polar protic solvents like water and methanol is likely to be limited.

Spectral Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet around 1.4 ppm integrating to 9H, corresponding to the protons of the tert-butyl group.

-

A singlet around 3.5 ppm integrating to 2H, for the bromomethyl (-CH₂Br) protons.

-

Two multiplets in the region of 0.8-1.2 ppm, each integrating to 2H, representing the diastereotopic methylene protons of the cyclopropyl ring.

-

A broad singlet corresponding to the N-H proton of the carbamate, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 155 ppm for the carbonyl carbon of the carbamate.

-

Signals for the cyclopropyl ring carbons, with the quaternary carbon appearing further downfield than the two methylene carbons.

-

A signal for the bromomethyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the carbamate group.

-

A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching absorption, which is typically found in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, characteristic isotopic peaks (M⁺ and M+2⁺) in an approximate 1:1 ratio would be observed.

-

Common fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

-

Experimental Protocols

Synthesis

A plausible and common method for the synthesis of tert-butyl (1-(bromomethyl)cyclopropyl)carbamate is via the bromination of its corresponding alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.[3] A typical procedure using phosphorus tribromide is detailed below.

Reaction:

Caption: Synthetic pathway for tert-butyl (1-(bromomethyl)cyclopropyl)carbamate.

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified tert-butyl (1-(bromomethyl)cyclopropyl)carbamate.

Reactivity and Applications

Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate is primarily used as a synthetic intermediate. The reactivity of the molecule is dominated by two key features: the lability of the Boc protecting group under acidic conditions and the susceptibility of the bromomethyl group to nucleophilic substitution.

Caption: Key reaction pathways of the target compound.

-

N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the unmasking of the primary amine at a desired stage in a synthetic sequence.

-

Nucleophilic Substitution: The primary bromide is a good leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, making it a versatile building block for creating a library of compounds for drug discovery.

The presence of the cyclopropyl ring is of particular importance in drug development. This moiety can:

-

Introduce conformational constraint: Locking the attached substituents in a specific spatial orientation, which can lead to increased binding affinity and selectivity for a biological target.

-

Enhance metabolic stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug molecule in the body.

-

Modulate physicochemical properties: Affecting properties such as lipophilicity and solubility, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Safety Information

Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Users should consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate is a valuable and versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental and spectral data are not widely available in the public domain, its physical properties are well-documented by suppliers, and its chemical reactivity can be reliably predicted based on its functional groups. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for its use in research and development. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

- 1. tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate | 387845-49-0 [sigmaaldrich.com]

- 2. Tert-Butyl 1-(bromomethyl)cyclopropyl Carbamate CAS 387845-49-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. tert-Butyl 1-(bromomethyl)cyclopropyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl 1-(bromomethyl)cyclopropyl carbamate | 387845-49-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

A Technical Guide to the Mechanistic Profile and Synthetic Utility of N-Boc-1-(bromomethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-(bromomethyl)cyclopropanamine is a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. This guide elucidates its core mechanism of action, focusing on its role as an electrophilic building block for the introduction of the 1-(Boc-amino)cyclopropylmethyl moiety. Through a detailed examination of its predicted reactivity, this document provides a framework for its application in the synthesis of novel molecular entities, particularly in the context of drug discovery and development. This guide is based on established principles of organic chemistry, as specific documented reactions for this reagent are not prevalent in publicly accessible literature.

Core Mechanism of Action: A Predicted SN2 Pathway

The primary mechanism of action for this compound in organic reactions is predicted to be a bimolecular nucleophilic substitution (SN2) reaction . The molecule's structure contains a primary alkyl bromide, which is sterically unhindered and possesses a good leaving group (Br⁻). The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the bromine atom.

In a typical reaction, a nucleophile will attack this electrophilic carbon, leading to the displacement of the bromide ion in a concerted fashion. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under these conditions and serves to prevent the amine from acting as a competing nucleophile.

The key features of this proposed mechanism are:

-

Concerted Bond Formation and Cleavage: The nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks.

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group.

-

Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, the reaction would proceed with an inversion of its configuration.

The cyclopropane ring is expected to remain intact during this process under standard SN2 conditions. The ring's strain could potentially influence the reaction rate, but ring-opening is not the anticipated primary pathway with most nucleophiles.

Figure 1: Proposed SN2 mechanism of this compound.

Predicted Synthetic Applications and Scope

Based on its proposed SN2 reactivity, this compound is an ideal reagent for the alkylation of a wide range of nucleophiles. This opens up avenues for the synthesis of diverse molecular scaffolds.

Table 1: Predicted Reaction Outcomes with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Predicted Product Type | Potential Application Area |

| Amines | Primary/Secondary Amines, Anilines, Heterocycles (e.g., Imidazole, Pyrazole) | N-Alkylated Amines | Medicinal Chemistry, Agrochemicals |

| Thiols | Alkyl/Aryl Thiols | Thioethers | Materials Science, Drug Discovery |

| Carbanions | Enolates, Organometallics | Carbon-Carbon Bond Formation | Complex Molecule Synthesis |

| Azides | Sodium Azide | Alkyl Azides | Click Chemistry, Bioorthogonal Labeling |

| Hydroxides/Alkoxides | Hydroxides, Phenoxides | Ethers/Alcohols | Not generally recommended due to potential for elimination |

Hypothetical Experimental Protocol: N-Alkylation of a Heterocycle

The following is a generalized, hypothetical protocol for the N-alkylation of a heterocyclic amine, such as imidazole, using this compound. This protocol is based on standard literature procedures for similar SN2 reactions and should be adapted and optimized for specific substrates.

Reaction: Imidazole + this compound → 1-((1-(Boc-amino)cyclopropyl)methyl)-1H-imidazole

Materials:

-

This compound (1.0 eq)

-

Imidazole (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (1.2 eq) and dissolve in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Figure 2: A generalized experimental workflow for N-alkylation.

Logical Considerations for Synthetic Planning

The effective use of this compound in a synthetic campaign requires careful consideration of several factors. The following diagram outlines the logical relationships in planning a synthesis using this reagent.

Figure 3: Logical workflow for synthetic planning.

Conclusion

This compound is a promising synthetic building block that is predicted to react reliably with a variety of nucleophiles via an SN2 mechanism. Its utility lies in the ability to introduce a protected aminocyclopropylmethyl group, a motif of increasing interest in medicinal chemistry due to its conformational rigidity and potential for favorable interactions with biological targets. While specific, published applications are not widely available, the fundamental principles of its reactivity suggest a broad scope of potential transformations. The hypothetical protocol and workflows provided in this guide offer a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile reagent. Experimental validation of the proposed reactions and conditions is a necessary next step to fully unlock the value of this compound in organic synthesis.

The Advent and Ascendance of N-Boc Protected Cyclopropylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-tert-butoxycarbonyl (Boc) protected cyclopropylamine moiety has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and synthetic versatility. This technical guide delves into the discovery and history of this pivotal building block, tracing its origins from the early industrial synthesis of cyclopropylamine to the strategic application of the Boc protecting group. We will explore the evolution of synthetic methodologies, providing detailed experimental protocols for key transformations. Furthermore, this guide will illuminate the critical role of N-Boc protected cyclopropylamines in drug discovery, with a particular focus on their interaction with monoamine oxidases, a key target in neuropharmacology.

Introduction: The Rise of a Privileged Scaffold

Cyclopropylamines, with their strained three-membered ring, have long intrigued chemists. The cyclopropyl group imparts a unique conformational constraint on molecules, which can be highly advantageous in drug design by locking in bioactive conformations and improving metabolic stability.[1] Early applications of cyclopropylamine were predominantly in the agrochemical industry, with large-scale industrial synthesis methods developed as early as the 1970s and 1980s.[2][3] These processes, often involving the Hofmann rearrangement of cyclopropanecarboxamide, were geared towards producing the unprotected amine for use in herbicides.[2][3]

The advent of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis and gradually permeated all areas of organic chemistry.[4] Its acid-lability and general stability to a wide range of reaction conditions made it an ideal choice for protecting amine functionalities.[5][6] While the precise first synthesis of N-Boc-cyclopropylamine is not definitively documented in a single seminal publication, its use appears to have gained traction as the cyclopropylamine motif became increasingly recognized for its potential in pharmaceuticals. This shift from industrial to medicinal chemistry applications necessitated the development of synthetic routes that were compatible with the nuanced requirements of multi-step drug synthesis, where protecting groups are paramount.

The Evolution of Synthetic Methodologies

The journey from large-scale industrial production of cyclopropylamine to the controlled laboratory synthesis of its N-Boc protected form reflects a broader trend in chemical synthesis towards precision and functional group tolerance.

Early Industrial Synthesis of Cyclopropylamine

Initial commercial-scale syntheses of cyclopropylamine focused on cost-effectiveness and high throughput. A common route involved the Hofmann rearrangement of cyclopropanecarboxamide, which was itself derived from cyclopropanecarbonitrile.[2][3] These methods, while efficient for producing the unprotected amine, were not well-suited for the synthesis of complex, multi-functional molecules.

The Curtius Rearrangement: A Gateway to N-Boc Protection

A significant advancement in the synthesis of N-Boc protected cyclopropylamines was the application of the Curtius rearrangement. This reaction, which proceeds through an acyl azide intermediate, allows for the direct conversion of a carboxylic acid to a carbamate in the presence of an alcohol. The use of tert-butanol as the trapping agent directly yields the N-Boc protected amine. This method offers a milder and more functional-group-tolerant alternative to the Hofmann rearrangement.

Experimental Protocol: Synthesis of tert-butyl cyclopropylcarbamate via Curtius Rearrangement

The following protocol is adapted from a scalable synthesis reported in the literature.

Materials:

-

Cyclopropanecarboxylic acid

-

Triethylamine (Et3N)

-

Ethyl chloroformate

-

Sodium azide (NaN3)

-

tert-Butanol

-

Toluene

-

Acetone

-

Water

Procedure:

-

To a solution of cyclopropanecarboxylic acid in acetone, triethylamine is added dropwise at -5 °C.

-

Ethyl chloroformate is then added, and the mixture is stirred for 2 hours at the same temperature.

-

A solution of sodium azide in water is added, and the reaction is stirred for another 1.5 hours.

-

The reaction mixture is then diluted with toluene and heated to reflux. tert-Butanol is added, and reflux is continued until the reaction is complete (monitored by TLC).

-

The reaction is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl cyclopropylcarbamate.

| Reactant | Molar Equiv. |

| Cyclopropanecarboxylic acid | 1.0 |

| Triethylamine | 1.35 |

| Ethyl chloroformate | 1.7 |

| Sodium azide | 1.8 |

| tert-Butanol | Excess |

Table 1: Molar equivalents for the Curtius rearrangement.

Direct Boc-Protection of Cyclopropylamine

For situations where cyclopropylamine is commercially available or synthesized via other routes, direct protection with di-tert-butyl dicarbonate (Boc₂O) is a straightforward and high-yielding method.

Experimental Protocol: N-Boc Protection of Cyclopropylamine

Materials:

-

Cyclopropylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

Procedure:

-

Cyclopropylamine is dissolved in the chosen organic solvent.

-

A base (e.g., triethylamine or aqueous sodium hydroxide) is added to the solution.

-

Di-tert-butyl dicarbonate is added portion-wise, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl cyclopropylcarbamate.

| Reactant | Molar Equiv. |

| Cyclopropylamine | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 - 1.2 |

| Base (e.g., Et₃N) | 1.2 - 1.5 |

Table 2: Molar equivalents for direct N-Boc protection.

Role in Drug Discovery: The Case of Monoamine Oxidase Inhibition

The cyclopropylamine scaffold is a well-established pharmacophore, particularly for its ability to act as a mechanism-based inhibitor of monoamine oxidases (MAO).[1] MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism that is exploited in the treatment of depression and other neurological disorders.

The inhibitory activity of cyclopropylamines stems from the high ring strain of the cyclopropane ring. Upon enzymatic oxidation, a reactive intermediate is formed that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.

Below is a diagram illustrating the general mechanism of MAO inhibition by a cyclopropylamine.

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by cyclopropylamine.

Conclusion

The journey of N-Boc protected cyclopropylamines from a conceptual synthetic target to a readily available and widely utilized building block is a testament to the evolution of organic synthesis and medicinal chemistry. The strategic implementation of the Boc protecting group has unlocked the full potential of the cyclopropylamine scaffold, enabling the development of novel therapeutics that target a range of diseases. The continued exploration of new synthetic methods and the deeper understanding of its role in biological pathways will undoubtedly solidify the importance of this privileged structure in the future of drug discovery.

References

- 1. longdom.org [longdom.org]

- 2. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 3. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Navigating the Stability of N-Boc-1-(bromomethyl)cyclopropanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-(bromomethyl)cyclopropanamine is a key building block in medicinal chemistry, prized for its unique trifunctional nature incorporating a reactive bromomethyl group, a sterically demanding cyclopropyl scaffold, and a protected amine. Its utility in the synthesis of novel pharmaceutical candidates necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, offering detailed experimental protocols and insights into its degradation pathways. This information is critical for ensuring the quality, purity, and integrity of this intermediate throughout its handling, storage, and use in multi-step syntheses.

Core Stability Profile

The stability of this compound is governed by the interplay of its three key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group, the electrophilic bromomethyl moiety, and the strained cyclopropane ring. Understanding the inherent reactivity of each component is crucial for predicting and controlling its degradation.

The N-Boc group is notoriously sensitive to acidic conditions, readily cleaving to release the free amine.[1][2][3] Conversely, it exhibits general stability towards basic and nucleophilic reagents.[1] Thermally, the Boc group can also be removed at elevated temperatures.[4][5][6]

The bromomethylcyclopropane functionality presents a primary electrophilic center, making the molecule susceptible to nucleophilic substitution reactions.[7][8][9] The highly strained cyclopropyl ring, while generally stable, can be susceptible to ring-opening reactions when activated by strong electron-withdrawing groups or under the influence of potent nucleophiles.[7]

Carbamates, the class of compounds to which the N-Boc group belongs, are generally more resistant to hydrolysis than esters and exhibit reasonable stability across a pH range of 2-12 under specific conditions.[10][11][12][13]

Quantitative Stability Analysis

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following tables summarize the expected quantitative outcomes from such studies. The data presented is representative and intended to illustrate the compound's stability profile. Actual results may vary based on specific experimental conditions.

Table 1: Stability Data under Hydrolytic Conditions

| Condition | Temperature (°C) | Time (h) | Assay (%) | Major Degradant(s) |

| 0.1 M HCl | 60 | 24 | 85.2 | 1-(Bromomethyl)cyclopropanamine |

| Water (pH 7) | 60 | 72 | 98.5 | N-Boc-1-(hydroxymethyl)cyclopropanamine |

| 0.1 M NaOH | 60 | 48 | 95.8 | N-Boc-1-(hydroxymethyl)cyclopropanamine |

Table 2: Stability Data under Oxidative Conditions

| Condition | Temperature (°C) | Time (h) | Assay (%) | Major Degradant(s) |

| 3% H₂O₂ | 25 | 24 | 92.1 | Oxidized impurities |

Table 3: Stability Data under Thermal and Photolytic Conditions

| Condition | Temperature (°C) / Light Source | Time | Assay (%) | Major Degradant(s) |

| Thermal (Solid) | 80 | 72 h | 96.3 | 1-(Bromomethyl)cyclopropanamine |

| Photolytic (Solid, ICH Q1B) | Xenon Lamp | 1.2 million lux hours | 99.1 | Minimal degradation |

| Photolytic (Solution, ICH Q1B) | Xenon Lamp | 1.2 million lux hours | 97.5 | Minor unidentified degradants |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols outline the procedures for the key experiments cited.

Protocol 1: Forced Degradation Studies

1.1. General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. For each stress condition, transfer a known volume of the stock solution into a sealed vial. After exposure to the stress condition for the specified duration, neutralize the solution if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

1.2. Acid Hydrolysis: To the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours), neutralize with 0.2 M NaOH, and analyze.

1.3. Base Hydrolysis: To the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 8, 24, 48 hours), neutralize with 0.2 M HCl, and analyze.

1.4. Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours) and analyze.

1.5. Oxidative Degradation: To the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature (25°C) protected from light. Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours) and analyze.

1.6. Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in a suitable solvent, and analyze.

1.7. Photostability Testing (ICH Q1B): Expose the solid compound and a solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is essential for accurately quantifying the parent compound and its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Stability and Degradation

Diagrams can effectively illustrate complex processes and relationships. The following have been generated using the DOT language to depict key aspects of the stability assessment.

References

- 1. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. sgs.com [sgs.com]

- 7. jordilabs.com [jordilabs.com]

- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Solubility of N-Boc-1-(bromomethyl)cyclopropanamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-1-(bromomethyl)cyclopropanamine, a critical building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates theoretical principles, qualitative information derived from structurally analogous compounds, and detailed experimental protocols to empower researchers in its effective handling and application.

Core Concepts in Solubility

The solubility of this compound is primarily dictated by its distinct molecular features: a lipophilic tert-Butyloxycarbonyl (Boc) protecting group, a strained cyclopropane ring, and a reactive bromomethyl group. The bulky, nonpolar Boc group significantly influences its solubility in organic solvents, while the overall compact structure and the presence of a polar carbamate linkage and a halogen atom contribute to a nuanced solubility profile.

Based on general principles of "like dissolves like," the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in chlorinated solvents such as dichloromethane (DCM) and chloroform, and in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. The Boc group and the overall organic nature of the molecule favor dissolution in these media.

-

Moderate Solubility: Likely to be observed in polar protic solvents such as methanol, ethanol, and isopropanol. While the molecule can accept hydrogen bonds at the carbamate oxygen, it lacks a hydrogen bond donor, which may limit its interaction with protic solvents compared to more polar compounds.

-

Low to Negligible Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and heptane, and in aqueous media. The polarity of the carbamate and bromomethyl groups is insufficient to overcome the dominant nonpolar character of the rest of the molecule for significant dissolution in these solvents.

Predicted Solubility Profile

To provide a practical reference, the anticipated qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is crucial to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM) | High | The nonpolar character of the Boc group and the overall molecular structure align well with the properties of chlorinated solvents. |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds of moderate polarity. | |

| Ethers | Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and THF is a versatile solvent for a wide range of organic molecules. |

| Diethyl ether | Moderate | Less polar than THF, which might result in slightly lower solubility. | |

| Esters | Ethyl acetate | High | A moderately polar solvent that is often effective for dissolving Boc-protected compounds. |

| Ketones | Acetone | High | A polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Polar Aprotic | Dimethylformamide (DMF) | High | A strong polar aprotic solvent that is likely to readily dissolve the compound. |

| Dimethyl sulfoxide (DMSO) | High | Another strong polar aprotic solvent, often used for preparing stock solutions of less soluble compounds.[1] | |

| Alcohols (Polar Protic) | Methanol | Moderate | The hydroxyl group can interact with the carbamate, but the large nonpolar portion of the molecule may limit high solubility. |

| Ethanol | Moderate | Similar polarity to methanol, a similar solubility is expected. | |

| Hydrocarbons (Nonpolar) | Hexanes | Low | The significant polarity of the carbamate and bromomethyl groups is not well-matched with nonpolar aliphatic solvents. |

| Toluene | Moderate | The aromatic ring provides some capacity to dissolve organic molecules, potentially leading to moderate solubility. | |

| Aqueous | Water | Low / Insoluble | The molecule is predominantly nonpolar and lacks functional groups that would promote significant solubility in water. |

Experimental Determination of Solubility

Accurate solubility data is critical for reaction optimization, purification, and formulation. The following section provides a detailed protocol for the experimental determination of the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for its reliability with sparingly soluble compounds.[2]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or orbital shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[2]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Analysis: Dilute the filtered solution as necessary and analyze it using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

3. Key Considerations:

-

Temperature Control: The solubility of solids is temperature-dependent, so maintaining a constant and accurately recorded temperature is critical.[4]

-

Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility measurements.[3]

-

Equilibration Time: Preliminary experiments may be necessary to determine the optimal time required to reach solubility equilibrium.[5]

Visualizing Experimental and Logical Frameworks

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

Theoretical Conformational Analysis of N-Boc-1-(bromomethyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of N-Boc-1-(bromomethyl)cyclopropanamine, a substituted cyclopropylamine of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust computational methodology and presents predicted conformational landscapes based on established principles and studies of analogous structures. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating the cyclopropylamine scaffold.

Introduction

Cyclopropylamines are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The cyclopropane ring, with its inherent rigidity and unique electronic properties, acts as a bioisostere for various functional groups and can significantly influence the conformational behavior of a molecule, thereby impacting its binding affinity to biological targets.[1][2] The N-Boc protecting group is a common feature in synthetic intermediates, and its conformational disposition, along with that of other substituents, dictates the overall three-dimensional shape of the molecule.

A thorough understanding of the conformational preferences of this compound is crucial for its application in structure-based drug design. This guide details a proposed computational workflow to elucidate these preferences and provides a predictive analysis based on theoretical studies of its core components: the (bromomethyl)cyclopropane and N-acyl cyclopropylamine moieties.

Predicted Conformational Preferences

The overall conformation of this compound is primarily determined by the rotation around three key single bonds, which define three critical dihedral angles (τ1, τ2, and τ3), as illustrated in the diagram below.

References

Methodological & Application

Application Notes: Synthesis of Azaspiro[2.5]undecane Scaffolds using N-Boc-1-(bromomethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, particularly those incorporating small, strained rings like cyclopropane, are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the spiro[cyclopropane-1,4'-piperidine] core, an azaspiro[2.5]undecane derivative, offers a unique structural motif that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. N-Boc-1-(bromomethyl)cyclopropanamine is a versatile bifunctional building block ideally suited for the construction of such spiro-N-heterocycles. This document provides detailed protocols and application notes for the synthesis of a model azaspiro[2.5]undecane-dione system via a tandem alkylation-cyclization reaction with a 1,3-dicarbonyl compound.

General Reaction Scheme

The synthetic strategy involves a two-step, one-pot reaction. First, the bromomethyl group of this compound is used to alkylate a 1,3-dicarbonyl compound, such as dimedone, under basic conditions. The resulting intermediate is then subjected to Boc-deprotection under acidic conditions, triggering an intramolecular condensation to form the spiro-piperidine ring.

Application Notes: N-Boc-1-(bromomethyl)cyclopropanamine in the Synthesis of Novel Cyclopropylmethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction